molecular formula C20H23ClN6O2 B2625439 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine CAS No. 1026092-90-9

4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine

Cat. No.: B2625439
CAS No.: 1026092-90-9
M. Wt: 414.89
InChI Key: DTBCAHAQPHLERZ-UHFFFAOYSA-N
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Description

4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a piperidine ring attached to a pyrazole moiety. The presence of the dimethoxyphenyl group further adds to its chemical diversity, making it a valuable subject for study in organic chemistry and related disciplines.

Scientific Research Applications

4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine has a wide range of scientific research applications:

    Biology: In biological research, the compound can be used to study the effects of specific chemical modifications on biological activity.

    Industry: In the industrial sector, the compound can be used in the development of new materials with unique properties, such as improved stability or reactivity.

Preparation Methods

The synthesis of 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by cyclization.

    Attachment of the Dimethoxyphenyl Group: The next step involves the introduction of the dimethoxyphenyl group to the pyrazole ring. This can be done using a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is then synthesized and attached to the pyrazole moiety through a nucleophilic substitution reaction.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring and the introduction of the chloro group. This can be achieved through a series of condensation reactions involving appropriate precursors.

Industrial production methods for this compound may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, alternative solvents, and improved reaction conditions.

Chemical Reactions Analysis

4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.

    Substitution: The chloro group in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-amine can be compared with other similar compounds, such as:

    4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.

    4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-thiol:

    4-chloro-6-{4-[5-(2,5-dimethoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}pyrimidin-2-carboxylic acid: The carboxylic acid group introduces new possibilities for chemical modifications and biological interactions.

Properties

IUPAC Name

4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN6O2/c1-28-13-3-4-17(29-2)14(9-13)16-10-15(25-26-16)12-5-7-27(8-6-12)19-11-18(21)23-20(22)24-19/h3-4,9-12H,5-8H2,1-2H3,(H,25,26)(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBCAHAQPHLERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C3CCN(CC3)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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